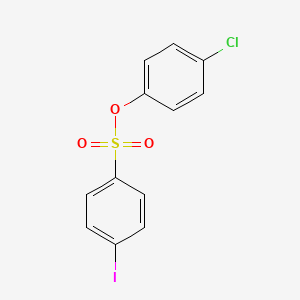

4-chlorophenyl 4-iodobenzenesulfonate

Description

4-Chlorophenyl 4-iodobenzenesulfonate is a sulfonate ester featuring a 4-chlorophenyl group and a 4-iodobenzenesulfonyl moiety. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in sulfonate ester preparations involving chloroformates or isocyanates .

Properties

IUPAC Name |

(4-chlorophenyl) 4-iodobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXWWZUZSLYWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-iodobenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-iodobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 4-iodobenzenesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodophenyl group can be replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The sulfonate group can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base, such as potassium carbonate or sodium hydroxide. The reactions are usually conducted in solvents like tetrahydrofuran (THF) or toluene.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and thiols.

Coupling Reactions: Products include biaryl compounds.

Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

4-chlorophenyl 4-iodobenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-iodobenzenesulfonate depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the iodophenyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In coupling reactions, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substituents

- Cytotoxicity: In colchicine binding site inhibitors, 4-chlorophenyl-substituted compounds exhibit moderate cytotoxicity (IC₅₀), outperforming 4-aminophenyl derivatives but underperforming 4-methoxyphenyl analogs. This trend correlates with electron-donating (methoxy) vs. electron-withdrawing (chloro) substituent effects .

- Antioxidant Activity : Compounds with 4-chlorophenyl groups (e.g., 6c ) demonstrate higher ferric ion (Fe³⁺) reducing antioxidant power (FRAP: 123.20 µmol/L) than 4-fluorophenyl (111.83 µmol/L) or 4-trifluoromethylphenyl (106.53 µmol/L) derivatives, suggesting chloro substituents enhance radical scavenging .

Positional Isomerism

- Anti-inflammatory Activity : Derivatives with 4-chlorophenyl substitutions (e.g., 5d ) show comparable edema inhibition (~36%) to 2- and 3-chlorophenyl analogs, indicating minimal positional preference in this context .

- Enzyme Inhibition : For aquaporin-3 (AQP3) inhibitors, 2,6-dichlorophenyl derivatives (e.g., DFP00173 ) are significantly more potent than 4-chlorophenyl analogs (e.g., DFP00172 ), emphasizing the importance of steric and electronic effects .

Comparative Pharmacological Profiles

Urease Inhibition

- 4-Chlorophenyl-substituted triazolothiadiazoles (e.g., 5b ) exhibit moderate urease inhibition (IC₅₀ = 8.37 ± 0.16 μM), outperformed by 4-methylphenyl (5.16 μM) and 4-fluorophenyl (6.93 μM) analogs. This suggests that electron-donating groups enhance enzyme binding .

Insecticidal Activity

Physicochemical and Mechanistic Comparisons

Reactivity in Organophosphorus Systems

- Linear Free Energy Relationship (LFER) studies on 4-chlorophenyl 4-methoxy phenyl chlorophosphate reveal mechanistic similarities to other organophosphorus compounds, with Hammett (ρ) and Brönsted (β) coefficients guiding reaction pathway predictions .

Structural Modifications in Sulfonates

Data Tables

Table 2: Physicochemical Properties of Sulfonate Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.